molecular formula C17H20ClN3O2S B610719 SB-790594-A CAS No. 1443138-56-4

SB-790594-A

Cat. No.: B610719
CAS No.: 1443138-56-4
M. Wt: 365.87
InChI Key: YHQSHGPYYNXGGA-UHFFFAOYSA-N
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Description

SB-790594-A (CAS No. 1443138-56-4) is a cyclobutane-derived carboxylic acid compound with the chemical name (2R,4R)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid. Its structure features a cyclobutane core substituted with two phenyl groups, a naphthalenyloxycarbonyl group, and a carboxylic acid functional group . Key synonyms include AC1LJMGB, SCHEMBL15590294, and ZINC659558, with an InChIKey identifier of NVOKBONTLOAJKA-TYPLQMOASA-N .

Properties

CAS No.

1443138-56-4

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.87

IUPAC Name

N-[2-(4-Chloro-2-thiazolyl)phenyl]-carbamic acid 2-(2-piperidinyl)ethyl ester

InChI

InChI=1S/C17H20ClN3O2S/c18-15-11-24-16(21-15)13-6-1-2-7-14(13)20-17(22)23-10-8-12-5-3-4-9-19-12/h1-2,6-7,11-12,19H,3-5,8-10H2,(H,20,22)

InChI Key

YHQSHGPYYNXGGA-UHFFFAOYSA-N

SMILES

O=C(OCCC1NCCCC1)NC2=CC=CC=C2C3=NC(Cl)=CS3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-790594-A;  SB 790594 A;  SB790594A; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

SB-790594-A belongs to a class of aromatic carboxylic acid derivatives. Below, it is compared with two structurally and functionally related compounds: 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid (CAS 602-94-8) and 3-bromo-5-chlorophenylboronic acid (CAS 105942-08-3). These compounds were selected based on shared functional groups (carboxylic acid/boronic acid) and aromatic substitution patterns.

Table 1: Comparative Physicochemical Properties

Property This compound 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid 3-Bromo-5-chlorophenylboronic acid
Molecular Formula C28H20O3 (inferred*) C7HF5O2 C7H3BrClN
Molecular Weight ~428.46 (calculated*) 212.07 200.01
LogPo/w N/A 2.15 (XLOGP3) 2.55 (consensus)
Solubility (mg/mL) N/A 0.492 0.176 (ESOL)
CYP Inhibition N/A Not reported CYP1A2 inhibitor
Synthetic Accessibility N/A High (91% yield via hydrolysis ) Moderate (requires Pd catalysis )

*Inferred from structural analysis due to lack of explicit data in evidence.

Key Findings:

Structural Complexity :

  • This compound’s cyclobutane core and multiple aromatic substituents make it more structurally complex than the compared compounds, which are simpler fluorinated or halogenated benzoic/boronic acids .

Lipophilicity (LogPo/w): The consensus LogPo/w of 3-bromo-5-chlorophenylboronic acid (2.55) suggests moderate lipophilicity, comparable to fluorinated benzoic acids (LogP 2.15).

Bioactivity and Safety :

  • 3-Bromo-5-chlorophenylboronic acid exhibits CYP1A2 inhibition, a property absent in the fluorinated benzoic acid. This compound’s naphthalenyl group may confer distinct target-binding properties, though its CYP interactions remain uncharacterized .

Synthetic Feasibility :

  • This compound’s synthesis likely involves multi-step coupling reactions (e.g., esterification of cyclobutane intermediates), contrasting with the straightforward hydrolysis or cross-coupling methods used for the compared compounds .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or toxicological data for this compound are absent in the evidence, necessitating further studies to validate its bioactivity, metabolic stability, and safety profile.
  • Functional Analogues : Compounds like 2,3,5,6-tetrafluorobenzoic acid (similarity score 0.93–1.00 ) and 6-bromo-2,3-dichlorophenylboronic acid (similarity 0.87 ) could serve as functional analogues in structure-activity relationship (SAR) studies.
  • Contradictions : While fluorinated benzoic acids exhibit high solubility (0.492 mg/mL), this compound’s larger structure may limit solubility despite its carboxylic acid group, highlighting trade-offs between molecular size and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 2
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